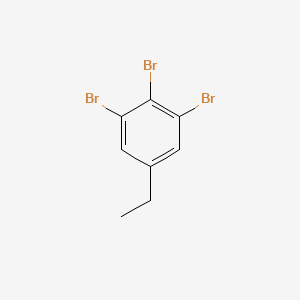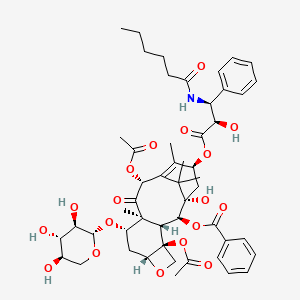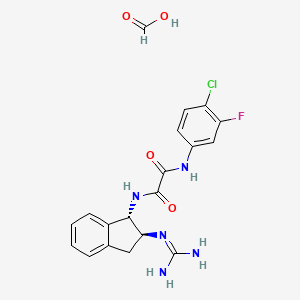
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a guanidino group, and an oxalamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chloro-3-fluoroaniline derivative, followed by the introduction of the guanidino group through a series of reactions involving protecting groups and deprotection steps. The final step involves the formation of the oxalamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and may vary depending on the specific application and target.
Comparación Con Compuestos Similares
- N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxalamide
- (1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is unique due to the presence of the guanidino group and the specific stereochemistry of the indane moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C19H19ClFN5O4 |
|---|---|
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
N'-(4-chloro-3-fluorophenyl)-N-[(1S,2S)-2-(diaminomethylideneamino)-2,3-dihydro-1H-inden-1-yl]oxamide;formic acid |
InChI |
InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |
Clave InChI |
WUILLEJRRYSPRZ-YYLIZZNMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


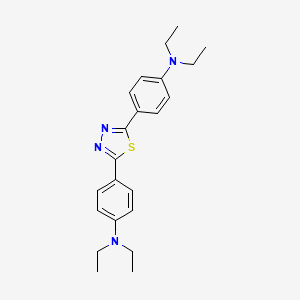


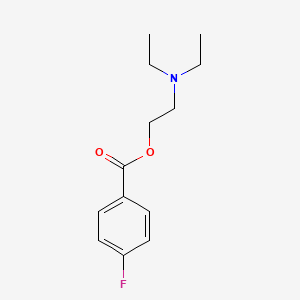
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
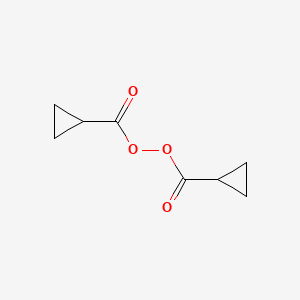
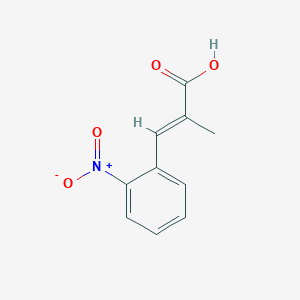
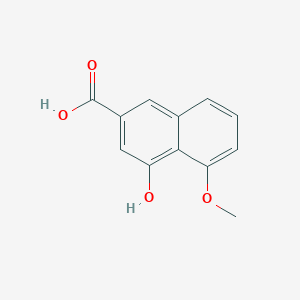
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
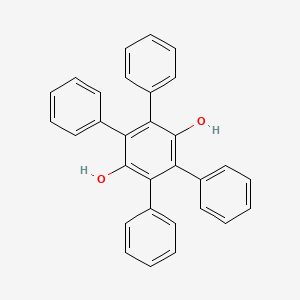
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
